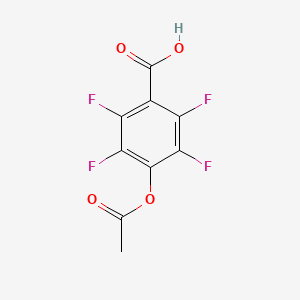

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Description

Contextual Significance of Highly Fluorinated Aromatic Carboxylic Acids

Highly fluorinated aromatic carboxylic acids are a class of compounds that have significant industrial and academic importance. The presence of multiple fluorine atoms on the aromatic ring dramatically alters the compound's physical and chemical properties. These changes include increased acidity, thermal stability, and lipophilicity, as well as altered biological activity. nih.gov Such compounds are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers. rsc.orgbeilstein-journals.org The strong electron-withdrawing nature of fluorine atoms can also influence the reactivity of other functional groups on the molecule, making these compounds valuable intermediates in organic synthesis. arkat-usa.org

Overview of Benzoic Acid Derivatives and their Research Relevancy

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are widely studied for their diverse applications. They are precursors to a vast array of more complex molecules and are found in numerous natural and synthetic products. In medicinal chemistry, benzoic acid derivatives have been explored for their potential as antibacterial, anti-inflammatory, and anticancer agents. nih.gov The carboxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of esters, amides, and other functional groups. The nature and position of substituents on the benzene (B151609) ring play a crucial role in determining the biological activity and physical properties of these derivatives, making them a fertile ground for structure-activity relationship studies.

Structural Specificity of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid within Fluorinated Arenes

Within the broader class of fluorinated arenes, this compound possesses a unique combination of functional groups that dictates its specific role in research. The tetrafluorinated benzene ring provides the characteristic properties of perfluorinated aromatics, such as high thermal stability and unique electronic properties. The carboxylic acid at position 1 is a versatile functional group for further reactions.

Crucially, the acetoxy group at position 4 serves as a protected form of a hydroxyl group. In many synthetic routes, it is necessary to temporarily block a reactive hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. The acetoxy group can be readily introduced and later removed under mild conditions to reveal the hydroxyl group. This makes this compound a valuable intermediate in the synthesis of more complex molecules where a free hydroxyl group is required in the final product.

Its precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is a known building block for synthesizing fluorescent probes for bioimaging and inhibitors of enzymes like protein farnesyltransferase. ossila.com The acetoxy derivative, therefore, plays a key role in the multi-step synthesis of these and other complex fluorinated molecules.

Below is a table summarizing the key properties of this compound. nih.gov

| Property | Value |

| CAS Number | 83789-90-6 |

| Molecular Formula | C₉H₄F₄O₄ |

| Molecular Weight | 252.12 g/mol |

| IUPAC Name | 4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid |

| Synonyms | 4-Acetoxytetrafluorobenzoic acid, Benzoic acid, 4-(acetyloxy)-2,3,5,6-tetrafluoro- |

Detailed Research Findings

While direct and extensive research focusing solely on this compound is not abundant in publicly available literature, its significance can be inferred from the well-documented applications of its precursor and the general principles of organic synthesis.

The primary role of this compound in academic research is that of a protected chemical intermediate . The acetylation of the hydroxyl group in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid to give the acetoxy derivative is a common strategy to allow for selective modification of the carboxylic acid functionality. For instance, if one wanted to convert the carboxylic acid to an ester or an amide without affecting the hydroxyl group, protecting it as an acetoxy group would be a logical synthetic step.

A plausible synthetic route to this compound would involve the acetylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. This is a standard and high-yielding reaction in organic chemistry.

The research applications of its deprotected form, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, are more extensively reported. This precursor is utilized in the synthesis of:

Fluorescent Probes: As a component in the creation of quenched activity-based probes for bioimaging. ossila.com

Enzyme Inhibitors: In the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). ossila.com

Ligand Synthesis: As a reagent for the synthesis of new ligands for various applications. fishersci.be

The following table outlines the key compounds related to the research context of this compound.

| Compound Name | CAS Number | Role in Research |

| This compound | 83789-90-6 | Protected intermediate in organic synthesis |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 652-34-6 | Precursor for fluorescent probes and enzyme inhibitors |

| Acetic Anhydride | 108-24-7 | Reagent for acetylation |

| Acetyl Chloride | 75-36-5 | Reagent for acetylation |

Structure

3D Structure

Propriétés

IUPAC Name |

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOHWGOTNDOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372187 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83789-90-6 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid and Precursors

Strategies for the Construction of the 2,3,5,6-Tetrafluorobenzoic Acid Scaffold

The creation of the 2,3,5,6-tetrafluorobenzoic acid framework is a critical step that can be approached through several synthetic strategies. These methods primarily involve the selective removal of a fluorine atom from a more highly fluorinated precursor or the decarboxylation of a fluorinated phthalic acid derivative.

A prominent strategy for synthesizing 2,3,5,6-tetrafluorobenzoic acid involves the regioselective defluorination of pentafluorobenzoic acid. This approach is advantageous as it starts from a commercially available and highly fluorinated building block. The key challenge lies in achieving selective cleavage of the C-F bond at the 4-position.

Hydrogenolysis offers a direct method for the selective removal of the para-fluorine atom from pentafluorobenzoic acid. This reaction is typically carried out in the presence of a hydrogenation catalyst and a base to neutralize the hydrogen fluoride (B91410) formed during the reaction. google.com The selectivity for the 4-position is noteworthy, as fluorine atoms in aromatic rings are generally resistant to hydrogenolysis under standard catalytic conditions. google.com

Various catalysts have been employed for this transformation, with palladium-containing catalysts showing particular efficacy. google.com The reaction is typically conducted in a solvent such as water, and the presence of a base like sodium carbonate or triethylamine (B128534) is crucial for the reaction to proceed. google.com

| Catalyst | Base | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5% Pd on charcoal | Sodium Carbonate | Water | 90 | 10-15 | 6 | 93.3 |

| Raney Nickel | Triethylamine | Water | 60 | 50 | 4 | Not specified, but product was 96% pure |

Metal-mediated reductive defluorination provides an alternative to catalytic hydrogenation. This approach utilizes stoichiometric or catalytic amounts of metals to facilitate the C-F bond cleavage. A range of metals, including palladium, cobalt, nickel, rhodium, ruthenium, iridium, and rhenium, can be used for this purpose. google.com

One notable example involves the use of Raney nickel in the presence of a base. The reaction proceeds under elevated temperature and pressure to afford 2,3,5,6-tetrafluorobenzoic acid with high purity. google.com

| Metal System | Base | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product Purity (%) |

|---|---|---|---|---|---|---|

| Raney Nickel | Triethylamine | Water | 60 | 50 | 4 | 96 |

The electrochemical carboxylation of polyfluoroarenes represents a potential, though less documented, route for the synthesis of fluorinated benzoic acids. This method involves the electrochemical reduction of a polyfluoroarene in the presence of carbon dioxide. While this technique has been applied to various organic compounds, its specific application for the synthesis of 2,3,5,6-tetrafluorobenzoic acid from 1,2,4,5-tetrafluorobenzene (B1209435) is not extensively reported in the surveyed literature. The general principle involves the generation of a polyfluoroaryl anion via electron transfer, which then acts as a nucleophile to attack carbon dioxide.

Another significant synthetic route to tetrafluorobenzoic acids involves the decarboxylation of fluorinated phthalic acids. This method is particularly useful for accessing different isomers of tetrafluorobenzoic acid, depending on the substitution pattern of the starting phthalic acid. For instance, the decarboxylation of 3,4,5,6-tetrafluorophthalic acid can yield 2,3,4,5-tetrafluorobenzoic acid. rsc.orggoogle.com

The decarboxylation is typically achieved by heating the fluorinated phthalic acid or its anhydride (B1165640) in a suitable solvent, sometimes in the presence of a catalyst. rsc.org Polar aprotic solvents are often employed for this transformation. google.com

Regioselective Defluorination of Pentafluorobenzoic Acid Precursors

Introduction of the 4-Acetoxy Moiety

The final step in the synthesis of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid involves the introduction of the acetoxy group at the 4-position of the tetrafluorinated benzene (B151609) ring. A documented method for this transformation begins with 2,3,5,6-tetrafluorophenol. rsc.org

This precursor undergoes carbonation to introduce a carboxylic acid group, yielding 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. rsc.org The subsequent step is the acetylation of the hydroxyl group. This is typically achieved by reacting the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid with an acetylating agent, such as acetyl chloride, in the presence of a base like triethylamine. rsc.org This two-step sequence provides a direct route to the target molecule.

Acetylation Reactions of Hydroxy-Substituted Benzoic Acids (General Mechanistic Considerations)

The acetylation of a hydroxy-substituted benzoic acid is a specific type of O-acylation, which falls under the broader category of nucleophilic acyl substitution. ucalgary.ca The fundamental mechanism involves the reaction of the hydroxyl group (-OH) on the benzoic acid ring, acting as a nucleophile, with an electrophilic acetylating agent.

Common acetylating agents include acetic anhydride and acetyl chloride. The reaction can be catalyzed by either acids or bases. ucalgary.ca

Acid Catalysis : In the presence of a strong acid catalyst, such as concentrated sulfuric acid, the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) is protonated. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (acetic acid in the case of acetic anhydride) to yield the final acetylated product. youtube.com

Base Catalysis : Alternatively, a base can be used to deprotonate the phenolic hydroxyl group. ucalgary.ca This converts the neutral phenol (B47542) into a more potent nucleophilic phenoxide anion. The phenoxide then attacks the carbonyl carbon of the acetylating agent (e.g., acetyl chloride). lew.ro This pathway is particularly effective when using more reactive acylating agents like acyl halides. ucalgary.ca A tertiary amine, such as triethylamine or pyridine, is often used as the base, which also serves to neutralize the hydrogen chloride byproduct formed when using acetyl chloride. nih.govyoutube.com

Specific Synthetic Routes to this compound

The direct synthesis of this compound is achieved through the acetylation of its precursor, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

One documented method involves a two-step process starting from 2,3,5,6-Tetrafluorophenol. datapdf.com

Carbonation: The initial step is the carbonation of 2,3,5,6-Tetrafluorophenol to introduce the carboxylic acid group, forming 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

Acetylation: The resulting hydroxybenzoic acid is then acetylated using acetyl chloride in the presence of triethylamine (TEA). This reaction yielded white needles of this compound with a 74% yield after recrystallization from xylene. datapdf.com

An alternative and high-yield route to the crucial precursor, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, starts from 2,3,4,5,6-pentafluorobenzoic acid. google.com This method involves reacting the pentafluorobenzoic acid with an inorganic base, such as potassium hydroxide (B78521), and a phase transfer catalyst in water. The reaction proceeds via a nucleophilic aromatic substitution where the fluoride at the para-position is displaced by a hydroxyl group. This process has been reported to produce the desired 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid with a high yield of 91%. google.com

Below is a data table summarizing these synthetic routes.

| Target Compound | Starting Material | Key Reagents/Steps | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | 2,3,5,6-Tetrafluorophenol | 1. Carbonation 2. Acetyl chloride, Triethylamine | 74% | datapdf.com |

| 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid (Precursor) | 2,3,4,5,6-Pentafluorobenzoic acid | Potassium hydroxide, Phase transfer catalyst, Water, Reflux | 91% | google.com |

Optimization of Synthetic Pathways and Yield Enhancement

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles of esterification and acylation can be applied to enhance yield and purity.

Key parameters for optimization include:

Reaction Temperature: Temperature control is critical. For base-catalyzed acylations with acyl chlorides, lower temperatures (e.g., 0 °C) are often employed to minimize the hydrolysis of the acyl chloride and the ester product, which can be accelerated at higher temperatures. lew.ro

Molar Ratios of Reactants: The stoichiometry of the substrate, acetylating agent, and catalyst is crucial. Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess can lead to purification challenges and potential side reactions. The amount of base should be sufficient to neutralize the acidic byproduct and catalyze the reaction effectively.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. Progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal endpoint. nih.gov

Choice of Solvent and Catalyst: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. The choice between acid and base catalysis depends on the specific substrates and reagents. For the synthesis of this compound, the use of triethylamine as a base with acetyl chloride is an effective combination. datapdf.com

Purification Method: Post-reaction workup and purification are essential for obtaining a high-purity product. This typically involves quenching the reaction, separating the organic and aqueous layers, and purifying the crude product by methods such as recrystallization, which was shown to be effective in yielding pure this compound. datapdf.com

By carefully controlling these parameters, the efficiency of the synthetic pathway can be maximized, leading to an enhanced yield of the desired product.

Chemical Reactivity and Transformations of 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (–COOH) is a primary site of reactivity in the molecule. Like other carboxylic acids, it can undergo a variety of well-established transformations. These reactions typically involve either the acidic proton or the substitution of the entire hydroxyl (–OH) group.

Due to its acidic nature, the compound readily reacts with bases to form carboxylate salts. libretexts.org For instance, treatment with alkali metal hydroxides or carbonates results in the formation of water-soluble ionic salts. The hydroxyl group of the carboxylic acid can be substituted in several ways. One of the most common reactions is esterification, where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This process, known as Fischer esterification, is reversible. msu.edu Furthermore, the carboxylic acid can be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂). libretexts.org This transformation is a key step in synthesizing other acid derivatives like amides and anhydrides.

Table 1: General Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |

| Fischer Esterification | Alcohol (R'OH), Acid Catalyst | Ester |

Transformations of the Acetoxy Group

The acetoxy group (–OCOCH₃) is an ester functionality that can also participate in characteristic reactions, primarily involving cleavage of the acyl-oxygen bond.

The ester linkage of the acetoxy group can be cleaved through hydrolysis under either acidic or basic conditions. This reaction regenerates the hydroxyl group on the aromatic ring, converting the molecule into 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid and releasing acetic acid as a byproduct. The synthesis of the parent compound often involves the acetylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, confirming that the reverse hydrolysis reaction is a chemically accessible pathway. datapdf.com

The carbonyl carbon of the acetoxy group is electrophilic and can be a target for nucleophiles. This reactivity is characteristic of esters and proceeds via a nucleophilic acyl substitution mechanism. While hydrolysis involves water acting as the nucleophile, other nucleophiles can also react at this site. For example, aminolysis with ammonia (B1221849) or primary amines could potentially form amides, though reaction at the more acidic carboxylic acid group is generally more favorable.

Electrophilic and Nucleophilic Aromatic Substitution on the Tetrafluorinated Ring

The reactivity of the aromatic ring is profoundly influenced by its substituents. The presence of four electron-withdrawing fluorine atoms, in addition to the carboxylic acid and acetoxy groups, renders the ring extremely electron-deficient. This electronic nature dictates a strong preference for nucleophilic substitution over electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr): Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, involve the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.orgmasterorganicchemistry.com The tetrafluorinated ring of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid is heavily deactivated by its electron-withdrawing substituents, making it a very poor nucleophile. wikipedia.org Consequently, electrophilic attack on this ring is highly disfavored and does not readily occur under typical SEAr conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reaction pathway is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this mechanism, a nucleophile attacks an electron-deficient ring carbon, leading to the eventual displacement of a leaving group. The fluorine atoms on the ring are effective leaving groups in SNAr reactions, particularly when located at positions activated by ortho and para electron-withdrawing groups. Therefore, the fluorine atoms of this compound are susceptible to displacement by strong nucleophiles.

Table 2: Aromatic Substitution Tendencies

| Substitution Type | Favorability on Tetrafluorinated Ring | Rationale |

|---|---|---|

| Electrophilic (SEAr) | Highly Unfavorable | The ring is severely deactivated by multiple electron-withdrawing groups (4x F, COOH, OAc). |

Polymerization and Polycondensation Reactions

This compound serves as a monomer for the synthesis of fluorinated aromatic polyesters, which are of interest for their thermal stability and liquid-crystalline properties. datapdf.com

A key application of this compound is its use in producing Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid). datapdf.com This is achieved through a self-polycondensation reaction where the monomer reacts with itself upon heating. In this process, the carboxylic acid group of one monomer molecule reacts with the acetoxy group of another, forming an ester linkage and eliminating a molecule of acetic acid.

The reaction is typically performed as a bulk polycondensation at elevated temperatures. For example, heating the monomer at 250°C for several hours under a nitrogen atmosphere or vacuum leads to the formation of the polymer. datapdf.com The degree of polymerization increases with the reaction time. datapdf.com The resulting polymer, a fluorinated analogue of poly(4-hydroxybenzoic acid) (PHBA), exhibits unique thermal properties, such as a lower phase transition temperature compared to its non-fluorinated counterpart, which is attributed to the presence of the fluorine substituents decreasing intermolecular dipole-dipole interactions. datapdf.com

Table 3: Example Polycondensation Conditions and Results

| Polymerization Time (h) | Polymerization Temperature (°C) | Degree of Polymerization (Xn) |

|---|---|---|

| 4 | 250 | 25 |

| 8 | 250 | 66 |

| 15 | 250 | 135 |

| 16 | 250 | 136 |

Data derived from research on the bulk polycondensation of this compound. datapdf.com

Derivatives and Advanced Research Applications of 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid Analogs

Functionalization for Material Science Applications

Synthesis and Photochemistry of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid and its Esters

The conversion of the acetoxy group to an azido group transforms the compound into a highly useful photoactive molecule. The synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid and its esters is a critical first step for these applications.

A common synthetic route involves starting with a perfluorinated benzoate ester, such as methyl pentafluorobenzoate. This starting material is refluxed with sodium azide in a solvent mixture like acetone and water. rsc.org The reaction proceeds via nucleophilic aromatic substitution, where the azide ion displaces the fluorine atom at the para position. The resulting product, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, can then be hydrolyzed, for example using sodium hydroxide (B78521), to yield the desired 4-azido-2,3,5,6-tetrafluorobenzoic acid. rsc.org

The photochemistry of these perfluorophenyl azides (PFPAs) is central to their utility. iris-biotech.de Upon exposure to ultraviolet (UV) light, the azide group undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate in situ. iris-biotech.defigshare.combeilstein-journals.org Unlike simple aryl azides which can undergo ring expansion, the presence of fluorine atoms ortho to the azide group in PFPAs effectively retards this rearrangement, allowing the singlet nitrene to be trapped through bimolecular reactions. nih.govnih.gov This fluorinated phenyl azide can be effectively photoactivated at wavelengths around 300 nm, which is advantageous as it minimizes the potential for photodamage to biological samples that can occur with shorter UV wavelengths. aatbio.com

Generation and Reactivity of Stable Room Temperature Nitrenes

A remarkable discovery in the study of 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC) is its ability to form exceptionally stable nitrenes upon photolysis in its crystalline state. figshare.comnsf.govacs.org Research has shown that the photolysis of crystalline 4F4ABC generates a triplet nitrene with a yield approximately 10 times higher than other spin side-products, a ratio that is inverted in its non-fluorinated analog, 4-azidobenzoic acid (4ABC). figshare.comnsf.gov

This generated nitrene exhibits unprecedented stability, with a 1/e lifetime of 20 days at room temperature in the open air. nsf.govacs.orgacs.org This is a significant increase—about six times longer—compared to the nitrene generated from 4ABC. nsf.govacs.org This stability is attributed to the specific packing of the molecules in the crystal lattice, which physically traps the released N₂ molecules adjacent to the newly formed nitrene. figshare.comnsf.govacs.org This "caging" effect prevents the highly reactive nitrene from immediately reacting with its surroundings.

The high reactivity of the generated nitrene is harnessed once it is released from this caged environment or when generated in a solution or polymer matrix. These nitrenes readily undergo reactions such as C-H bond insertion, making them powerful tools for forming covalent bonds with other molecules. nih.gov This reactivity is the basis for their use as crosslinking agents and in photoaffinity labeling. beilstein-journals.orgaatbio.com

Photodynamic Behavior and Gas Release Mechanisms in Crystalline States

The photodynamic behavior of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC) is visually distinct. Upon irradiation with UV light (e.g., 365 nm), the white powder of 4F4ABC turns a distinctive purple color, indicating the formation of the triplet nitrene. doi.org This process can be monitored using spectroscopic techniques like electron paramagnetic resonance (EPR) and optical spectroscopy to characterize the nitrene and other spin species produced. figshare.comnsf.govacs.org

The fundamental mechanism involves the absorption of a photon, which leads to the cleavage of the nitrogen-nitrogen bond in the azide group and the extrusion of diatomic nitrogen (N₂). figshare.comnsf.gov In the crystalline state, the rigid structure plays a crucial role. Observations of photolyzed 4F4ABC crystals dissolving in a solvent show the formation of bubbles, which is direct evidence of the release of the trapped N₂ gas. doi.org This trapping mechanism within the crystal lattice is key to the enhanced stability of the nitrene. nsf.gov The ability to create stable, solid-state nitrene samples in this manner opens possibilities for developing organic high-spin materials for applications in spintronics and quantum information science. figshare.comnsf.gov

Application of Azido Derivatives as Crosslinking Agents in Polymer Systems

Azido derivatives, particularly bis(perfluorophenyl azides) (bis-PFPAs), are highly efficient photo-crosslinking agents. nih.govresearchgate.netresearchgate.net Crosslinking is a process that forms chemical links between polymer chains, creating a three-dimensional network that enhances the material's physical and chemical properties. nih.gov The process is initiated by activating the azide group, either through heat or UV light, to generate the reactive nitrene. nih.gov This nitrene can then form covalent bonds by inserting into C-H bonds on adjacent polymer chains. researchgate.net

The use of perfluorophenyl azides is particularly advantageous because they produce very high yields of these insertion reactions, making the crosslinking process highly efficient. researchgate.net This allows for significant changes in polymer properties, such as increased solvent resistance, mechanical toughness, and thermal stability, with the addition of only a small weight percentage of the crosslinking agent. researchgate.netresearchgate.net

| Crosslinking Agent Type | Activation Method | Key Feature | Effect on Polymer | Application Area |

| Bis(perfluorophenyl azide) | UV Light (Photolysis) | High efficiency C-H insertion | Increased solvent resistance, mechanical stability | Photoresists, Organic Electronics |

| Azide-functionalized copolymer | UV Light (Photolysis) | Covalent integration into polymer backbone | Prevents phase separation, improves film morphology | Organic Light-Emitting Diodes (OLEDs) |

| Small molecule bisazide | Thermal or UV | Additive to polymer blend | Enhances long-term stability | Organic Photovoltaics (OPVs) |

Photoresist Technologies and Photopatternable Organic Electronics (OFETs, LEDs)

The ability to initiate crosslinking with light makes these azido compounds ideal for photolithography, a critical process in the electronics industry for creating patterned coatings on surfaces. nih.govwikipedia.org When a polymer is mixed with an azido crosslinker, it becomes a negative photoresist; the areas exposed to light become insoluble through crosslinking, while the unexposed areas can be washed away with a solvent. researchgate.netwikipedia.org

This technology has been instrumental in advancing organic electronics. rsc.orgrsc.org For instance, in solution-processed multilayer organic light-emitting diodes (OLEDs), fabricating subsequent layers without dissolving the underlying one is a major challenge. nih.gov By using a hole-transporting polymer copolymerized with an azido-styrene monomer, the resulting film can be crosslinked with a short exposure to UV light. nih.govresearchgate.net This renders the layer insoluble, allowing the next layer to be deposited from solution without causing damage. This technique has led to OLEDs with significantly enhanced efficiency. researchgate.net

Similarly, in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), azido-based crosslinkers are used to stabilize the active layers and improve device performance and longevity. nih.govresearchgate.net The use of bis(perfluorophenyl azide) crosslinkers like ethylene 1,2-bis(4′-azido-2′,3′,5′,6′-tetrafluorobenzoate) allows for high-resolution photopatterning of polymer films, enabling the fabrication of complex organic circuits. researchgate.net

Role as Key Intermediates in Complex Organic Synthesis

Beyond materials science, derivatives of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid serve as versatile intermediates in complex organic synthesis. By converting the acid to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, it becomes an excellent building block for bioconjugation and labeling. aatbio.comchemimpex.com

N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate (ATFB-SE) is a prime example. This heterobifunctional reagent contains the photoactive perfluorophenyl azide group at one end and an amine-reactive NHS ester at the other. iris-biotech.de This allows for a two-step conjugation process: first, the NHS ester reacts with an amino group on a biomolecule, such as a protein or peptide, to form a stable amide bond. aatbio.com Then, the azide end can be photoactivated to form a covalent link with another nearby molecule, making it a powerful tool for photoaffinity labeling to study molecular interactions. beilstein-journals.orgaatbio.com

These intermediates are also used in creating novel functional materials. For example, ATFB-SE has been used to functionalize fullerenes (C₆₀), creating adducts that can be further modified for various applications. The compound is also used to attach biomolecules to surfaces for the development of diagnostic assays and targeted therapies. chemimpex.com The stability and defined reactivity of the perfluorinated core make these compounds reliable tools for constructing complex molecular architectures. chemimpex.com

Precursors for Fluoroquinolone Antibiotics (via related tetrafluorobenzoic acids)

Tetrafluorobenzoic acids are vital intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. While direct synthesis pathways from this compound are not extensively documented, its analogs, particularly 2,3,4,5-tetrafluorobenzoic acid, serve as crucial precursors for several third-generation fluoroquinolones. guidechem.com

These highly fluorinated benzoic acid derivatives provide the core structural framework necessary for the quinolone scaffold. The fluorine atoms play a significant role in the biological activity and pharmacokinetic properties of the resulting antibiotics. For instance, 2,3,4,5-tetrafluorobenzoic acid is a key starting material in the synthesis of ofloxacin and levofloxacin, both of which are widely used in clinical practice. guidechem.com The synthetic route typically involves the reaction of the tetrafluorobenzoic acid derivative with other reagents to construct the bicyclic quinolone core.

The general importance of fluorinated benzoic acids in pharmaceutical development is underscored by their ability to enhance drug efficacy and stability. chemimpex.com The unique electronic properties conferred by the fluorine atoms can lead to improved binding affinity to bacterial enzymes like DNA gyrase and topoisomerase IV, which are the primary targets of fluoroquinolones.

Table 1: Chemical Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 83789-90-6 | C₉H₄F₄O₄ | 252.12 |

| 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | 652-34-6 | C₇H₂F₄O₃ | 210.08 |

Building Blocks for Specialty Chemicals and Agrochemicals

The highly fluorinated nature of 2,3,5,6-tetrafluorobenzoic acid and its derivatives, including this compound, makes them valuable building blocks for a range of specialty chemicals and agrochemicals. chemimpex.com The presence of multiple fluorine atoms on the benzene (B151609) ring significantly alters the compound's chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. nbinno.com

In the realm of specialty chemicals, these compounds serve as intermediates in the synthesis of advanced materials such as fluorinated polymers and liquid crystals. chemimpex.comsmolecule.com Fluorinated polymers are known for their high-performance applications, including use in coatings and insulation materials, owing to their resistance to heat and chemical degradation. chemimpex.com The tetrafluorobenzoic acid moiety can be incorporated into polymer backbones or used to create specialized monomers.

In the agrochemical industry, fluorine-containing compounds are increasingly important for the development of new pesticides and herbicides. The introduction of fluorine atoms can enhance the biological activity and environmental stability of these products. chemimpex.com Tetrafluorobenzoic acid derivatives can be utilized in the synthesis of complex molecules with desired agrochemical properties. While specific commercial products derived directly from this compound are not widely publicized, the broader class of tetrafluorobenzoic acids are recognized as important intermediates in this field. nbinno.com

The precursor, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, is also employed in the preparation of novel inhibitors for enzymes such as protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), indicating its utility in medicinal chemistry and drug discovery research beyond antibiotics. ossila.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4,5-Tetrafluorobenzoic acid |

| 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid |

| Ofloxacin |

Spectroscopic Characterization and Structural Elucidation of 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid, both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy are indispensable for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by two main signals corresponding to the protons of the acetoxy group and the carboxylic acid group.

The protons of the methyl group in the acetoxy moiety (–OCOCH₃) are anticipated to appear as a sharp singlet. Typically, the chemical shift for such protons in an ester environment is found in the range of 2.0-2.5 ppm. orgchemboulder.comorgchemboulder.com This signal's integration would correspond to three protons.

The acidic proton of the carboxylic acid group (–COOH) is expected to resonate significantly downfield. Carboxylic acid protons are known to have a broad chemical shift range, typically between 10 and 13 ppm. orgchemboulder.comlibretexts.org This broadness is a result of hydrogen bonding and the acidic nature of the proton. libretexts.org The presence of this signal is a key indicator of the carboxylic acid functionality. The integration of this peak would correspond to a single proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Acetoxy Methyl (-OCOCH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

Due to the presence of four fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is crucial for confirming the substitution pattern. The tetrafluorinated benzene (B151609) ring in this compound presents a symmetrical substitution pattern. The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5. This equivalence will result in two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of the substituents. biophysics.org For polyfluorinated aromatic compounds, the chemical shifts can span a wide range. wikipedia.orgnih.gov The fluorine atoms ortho to the carboxylic acid group (F-2 and F-6) would likely experience a different electronic environment compared to the fluorine atoms meta to it (F-3 and F-5), which are ortho to the acetoxy group. This will lead to two separate multiplets. The coupling between the non-equivalent fluorine atoms (J-coupling) would result in a complex splitting pattern for each signal, likely appearing as multiplets. wikipedia.org The precise chemical shifts would need to be determined experimentally or through computational prediction. dntb.gov.uaresearchgate.netacs.org

Table 2: Predicted ¹⁹F NMR Signals for this compound

| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Multiplicity |

| F-2, F-6 | Dependent on substituent effects | Multiplet |

| F-3, F-5 | Dependent on substituent effects | Multiplet |

Note: Specific chemical shifts for the fluorine atoms are difficult to predict without experimental data or computational modeling but are expected to be distinct based on their positions relative to the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ester (acetoxy), and fluorinated aromatic ring functionalities.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. libretexts.orgquora.com The presence of the electron-withdrawing fluorine atoms on the ring may slightly shift this frequency.

The acetoxy group will also exhibit a strong C=O stretching absorption, typically at a higher frequency than the carboxylic acid carbonyl, in the range of 1760-1770 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid will likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org

The C-F stretching vibrations of the tetrafluorinated benzene ring are expected to produce strong absorption bands in the region of 1100-1400 cm⁻¹. Aromatic C=C stretching vibrations will likely be observed in the 1400-1600 cm⁻¹ range. vscht.cz

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Acetoxy Group | C=O stretch | 1760 - 1770 | Strong |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium |

| C-O Bonds | C-O stretch | 1000 - 1300 | Medium-Strong |

| C-F Bonds | C-F stretch | 1100 - 1400 | Strong |

Note: Predicted values are based on established correlation tables for infrared spectroscopy.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic ring and the carbonyl groups.

The symmetric stretching vibrations of the tetrafluorinated benzene ring should give rise to strong and sharp Raman bands. Aromatic C=C stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. The C=O stretching vibrations of both the carboxylic acid and the acetoxy group, while strong in the IR spectrum, are also expected to be visible in the Raman spectrum, though their relative intensities may differ. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the C-F bonds, which can provide further structural information about the fluorinated ring system.

Table 4: Predicted Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic Ring | Symmetric C=C stretch | 1500 - 1650 |

| Carbonyl Groups | C=O stretch | 1650 - 1780 |

| C-F Bonds | Symmetric C-F stretch | 1000 - 1300 |

Note: Predicted values are based on typical Raman shifts for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₄F₄O₄, which corresponds to a molecular weight of approximately 252.12 g/mol . nih.govscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 252. A prominent fragmentation pathway would likely involve the loss of the acetoxy group as a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a fragment ion corresponding to 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid at m/z 210. Another likely fragmentation is the loss of a methyl radical from the acetoxy group, followed by the loss of CO₂, or the direct loss of the entire acetoxy group radical.

Loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) are also common fragmentation pathways for benzoic acid derivatives. libretexts.orgyoutube.com For instance, the loss of COOH would lead to a fragment at m/z 207. The fragmentation of acetylsalicylic acid (aspirin), a structurally related compound, often shows the loss of ketene and subsequent decarboxylation. nih.govdokumen.pub

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 252 |

| [M - CH₂CO]⁺ | Loss of ketene | 210 |

| [M - COOH]⁺ | Loss of carboxylic acid group | 207 |

| [M - OCOCH₃]⁺ | Loss of acetoxy group | 193 |

| [M - CO₂]⁺ | Loss of carbon dioxide | 208 |

Note: Predicted m/z values are based on the molecular weight of the parent compound and common fragmentation pathways for similar structures.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives and analogs)

Detailed crystallographic studies on derivatives of tetrafluorobenzoic acid reveal common structural motifs, such as the formation of hydrogen-bonded dimers. For instance, the crystal structure of 2,3,5,6-tetrafluorobenzoic acid shows the presence of dimeric units as a characteristic structural feature. acs.org This is a common arrangement for carboxylic acids, where two molecules are held together by strong hydrogen bonds between their carboxyl groups.

The introduction of different substituents onto the tetrafluorophenyl ring can influence the crystal packing and intermolecular interactions. While specific data for the acetoxy group in this exact position is not available, the analysis of other substituted tetrafluorobenzoic acids can provide valuable comparative information.

Below is a data table summarizing the crystallographic data for relevant analogs of this compound.

| Compound | Crystal System | Space Group | Z | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluorobenzoic acid | Orthorhombic | Fdd2 | 16 | acs.org |

| 2,3,5,6-Tetrafluoroterephthalic acid | - | - | - | acs.org |

| Ammonium 2,3,5,6-tetrafluoroterephthalate | Monoclinic | C2/m | 2 | acs.org |

| 2,3,5,6-Tetrafluoroterephthalic acid dihydrate | Monoclinic | P21/c | 2 | acs.org |

Computational Chemistry and Theoretical Studies of 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid. DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties.

Below is an illustrative data table of what selected optimized geometric parameters from a DFT calculation might look like for this compound.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-F (aromatic) | ~1.34 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | C-O (ester) | ~1.38 Å |

| Bond Angle | O-C=O (carboxyl) | ~124° |

| Bond Angle | C-C-F (aromatic) | ~119° |

| Note: These are representative values based on DFT calculations of similar fluorinated and carboxylated aromatic compounds. |

**6.2. Electronic Structure and Reactivity Predictions

Molecular Electrostatic Potential (MEP) analysis is a critical tool for predicting the reactive behavior of a molecule. An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) localized around the oxygen atoms of the carboxyl and acetoxy groups. researchgate.net These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the acidic hydrogen of the carboxyl group, making it susceptible to nucleophilic attack or deprotonation. The highly electronegative fluorine atoms would draw electron density from the benzene (B151609) ring, creating a relatively electron-deficient (positive potential) aromatic system, which influences its interaction with other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge distribution, hybridization, and delocalization of electron density. dntb.gov.ua This analysis helps to rationalize the molecule's stability and reactivity based on orbital interactions.

In this compound, NBO analysis would quantify the charge distribution, confirming the high negative charge on the oxygen and fluorine atoms and positive charges on the carbon atoms attached to them. It would also detail the hybridization of the atoms, for instance, the sp² hybridization of the carbonyl carbons and aromatic ring carbons. Furthermore, NBO analysis can reveal important hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms into adjacent antibonding orbitals (e.g., n → π* transitions), which contribute to the stability of the ester and carboxyl groups.

| Atom | Natural Charge (e) | Hybridization |

| O (carbonyl, carboxyl) | ~ -0.65 | sp² |

| O (hydroxyl, carboxyl) | ~ -0.70 | sp² |

| O (ester, ether) | ~ -0.55 | sp² |

| F (aromatic) | ~ -0.40 | sp² |

| H (hydroxyl) | ~ +0.50 | s |

| Note: This table presents hypothetical, yet typical, NBO data for the specified atoms based on studies of analogous molecules. |

Simulation of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. Computational simulations can model these intermolecular interactions. nih.gov A primary interaction for this molecule is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group), leading to the likely formation of centrosymmetric dimers in the solid state, a common motif for carboxylic acids. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C—H···O and C—F···π interactions may also play a role in stabilizing the crystal lattice. researchgate.net Computational methods can predict the geometry and energy of these interactions, helping to build a theoretical model of the crystal packing. These simulations provide insights into the three-dimensional arrangement of molecules in a crystal, even in the absence of experimental single-crystal X-ray diffraction data. researchgate.net

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry is invaluable for investigating potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, a theoretical reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway.

For instance, theoretical studies could explore the hydrolysis of the acetoxy group. DFT calculations could model the approach of a water molecule or hydroxide (B78521) ion, map the potential energy surface for the reaction, and identify the structure of the transition state. Such studies would provide mechanistic details, such as whether the reaction proceeds through a concerted or stepwise mechanism. The electronic effects of the tetrafluorinated ring on the reactivity of both the acetoxy and carboxylic acid groups can be quantified, explaining, for example, the increased acidity of the carboxylic acid due to the strong electron-withdrawing nature of the fluorine atoms. ossila.com These theoretical insights can guide the design of synthetic routes and help in understanding the compound's chemical behavior.

Environmental and Biogeochemical Transformations of Fluorinated Benzoic Acid Structures

Mechanisms of Microbial Defluorination of Fluorinated Carboxylic Acids

Microbial defluorination, the cleavage of the carbon-fluorine bond by microorganisms, is a critical process in the breakdown of fluorinated carboxylic acids. This process can occur through several enzymatic mechanisms. In aerobic pathways, defluorination is often initiated by oxygenases. Under anaerobic conditions, reductive defluorination can occur, where the C-F bond is cleaved by the addition of electrons.

Research has shown that the position of fluorine atoms on an aromatic ring significantly influences the potential for microbial defluorination. For instance, some denitrifying bacteria have demonstrated the ability to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621). researchgate.net The initial step in the anaerobic degradation of these compounds often involves the formation of a benzoyl-coenzyme A (CoA) thioester. nih.gov While direct evidence for the microbial defluorination of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is not extensively documented, it is plausible that the initial transformation would involve the hydrolysis of the acetoxy group to yield 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. ossila.com The subsequent defluorination of the highly fluorinated ring would likely be a challenging and slow process for microorganisms.

The presence of multiple fluorine atoms, as in the tetrafluorinated ring of the target compound, generally increases its recalcitrance to microbial attack. However, studies on other polychlorofluorocarboxylic acids have shown that microbial communities can achieve significant defluorination, particularly under anaerobic conditions where hydrolytic dechlorination can trigger subsequent spontaneous defluorination. nih.gov

Aerobic and Anaerobic Biodegradation Pathways in Environmental Systems

The biodegradation of fluorinated benzoic acids can proceed under both aerobic and anaerobic conditions, though the specific pathways and efficiencies can vary significantly.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic compounds typically involves the action of oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage. For fluorinated aromatics, this process can be hindered by the high electronegativity of fluorine atoms. Some studies have indicated that aerobic degradation of certain fluorinated surfactants is possible, though it can be dependent on the specific microbial community present. nih.gov For this compound, a likely initial aerobic transformation would be the enzymatic hydrolysis of the ester linkage. The resulting tetrafluorinated aromatic ring would likely exhibit significant resistance to further aerobic degradation.

Anaerobic Biodegradation: Anaerobic biodegradation of halogenated aromatic compounds often proceeds via reductive dehalogenation. In the case of fluorinated benzoic acids, some anaerobic bacteria, particularly denitrifying and sulfate-reducing species, have been shown to be capable of defluorination. researchgate.net The complete anaerobic degradation of 2-fluorobenzoate and 4-fluorobenzoate has been reported in a few denitrifying bacteria. researchgate.net The process is often initiated by the activation of the carboxyl group to a coenzyme A thioester. researchgate.netnih.gov For this compound, anaerobic transformation would likely also begin with the hydrolysis of the acetoxy group. The subsequent defluorination of the tetrafluorinated ring under anaerobic conditions would depend on the presence of microbial communities with the specific reductive dehalogenases required for this challenging transformation. Studies on other polychlorofluorocarboxylic acids suggest that anaerobic conditions might be more favorable for the dehalogenation of highly halogenated rings. nih.gov

| Condition | Initial Transformation | Potential Subsequent Pathways |

| Aerobic | Enzymatic hydrolysis of the acetoxy group | Limited ring cleavage due to high fluorination |

| Anaerobic | Hydrolysis of the acetoxy group | Reductive defluorination of the aromatic ring |

Structure-Reactivity Relationships in Environmental Persistence and Transformation

The environmental persistence and transformation of fluorinated benzoic acids are strongly influenced by their molecular structure. Key structural features that affect reactivity include the number and position of fluorine substituents, and the presence of other functional groups. itrcweb.org

The high degree of fluorination in this compound is expected to be a primary factor contributing to its environmental persistence. The strength of the C-F bond makes it resistant to both biotic and abiotic cleavage. itrcweb.org The perfluorinated nature of the aromatic ring significantly increases its stability and resistance to microbial degradation compared to mono- or di-fluorinated analogues.

The acetoxy group at the 4-position, however, introduces a potential site for initial transformation. Ester linkages are generally more susceptible to hydrolysis, both chemically and enzymatically, than the C-F bond. Therefore, the initial transformation product is likely to be 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. ossila.com The persistence of this metabolite would then be dictated by the recalcitrance of the tetrafluorinated phenolic ring.

Studies on other poly- and perfluoroalkyl substances (PFAS) have consistently shown that the extent of fluorination is a critical determinant of their environmental fate. itrcweb.org While polyfluorinated substances can sometimes be partially degraded, perfluorinated compounds are among the most persistent organic pollutants. itrcweb.org

| Structural Feature | Influence on Reactivity and Persistence |

| Tetrafluorinated Aromatic Ring | High stability, resistance to microbial attack and defluorination |

| Acetoxy Group | Susceptible to hydrolysis, likely the initial site of transformation |

| Carboxylic Acid Group | Can be activated by microorganisms (e.g., to a CoA ester), potentially initiating degradation pathways |

Influence of Environmental Conditions on Fluorinated Benzoic Acid Fate

The fate of fluorinated benzoic acids in the environment is not solely determined by their chemical structure but is also significantly influenced by prevailing environmental conditions. Factors such as pH, temperature, redox potential, and the presence of specific microbial communities and other organic matter play a crucial role. ny.gov

Redox Conditions: The redox potential of the environment is a critical factor. As discussed, anaerobic conditions may favor the reductive defluorination of highly halogenated compounds, while aerobic conditions are necessary for oxygenase-mediated degradation pathways. nih.govnih.gov The transition between aerobic and anaerobic zones in soil and sediment can therefore lead to complex transformation patterns.

pH: The pH of the surrounding medium can affect the speciation of the carboxylic acid group and the rates of abiotic hydrolysis of the acetoxy group. While specific data for this compound is limited, the hydrolysis of ester-containing compounds can be pH-dependent.

Microbial Community Composition: The presence of microbial communities with the necessary enzymatic machinery is paramount for biodegradation. Environments with a history of contamination with halogenated compounds may harbor adapted microorganisms capable of their transformation. wur.nl

Sorption and Transport: The presence of organic matter and mineral surfaces in soil and sediment can influence the bioavailability of fluorinated benzoic acids through sorption processes. nih.gov The transport of these compounds in the environment is also affected by their solubility and partitioning behavior, which in turn can be influenced by environmental conditions. ny.gov

| Environmental Factor | Influence on the Fate of this compound |

| Redox Potential | Anaerobic conditions may promote reductive defluorination; aerobic conditions required for oxidative pathways. |

| pH | Can influence the rate of abiotic hydrolysis of the acetoxy group and the compound's speciation. |

| Microbial Population | The presence of adapted microorganisms is essential for biodegradation. |

| Organic Matter | Affects sorption and bioavailability in soil and sediment. |

Future Research Directions and Emerging Avenues for 4 Acetoxy 2,3,5,6 Tetrafluorobenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

While traditional synthetic routes to 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid exist, future research will likely focus on the development of more sustainable and efficient methodologies. Green chemistry principles will be central to these efforts, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising avenue is the exploration of biocatalytic and enzymatic synthesis routes. nih.govnumberanalytics.comhillsdale.edu Enzymes, such as hydrolases, could be employed for the selective acetylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid or the deacetylation of related precursors under mild, aqueous conditions. nih.gov The use of cytochrome P450 enzymes for targeted C-H activation and functionalization of fluorinated aromatics also presents an intriguing possibility for novel synthetic pathways. nih.gov

Flow chemistry represents another significant area for future development. beilstein-journals.orgresearchgate.netrsc.orgnih.govnih.gov Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, higher purity, and safer handling of reactive intermediates. beilstein-journals.orgresearchgate.net The development of a continuous flow process for the synthesis of this compound could enable more efficient and scalable production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis | Environmentally friendly, high selectivity, mild reaction conditions. nih.govnumberanalytics.com | Identification and engineering of suitable enzymes (e.g., hydrolases, P450s). nih.govnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control; higher yields and purity. beilstein-journals.orgresearchgate.net | Optimization of reactor design and reaction conditions for continuous production. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of this compound is ripe for exploration, with numerous potential transformations and derivatizations yet to be investigated. The interplay between the carboxylic acid, acetoxy, and tetrafluorophenyl groups offers a rich landscape for synthetic chemistry.

A key area of future research will be the utilization of the carboxylic acid group in cross-coupling reactions . youtube.comnih.gov Palladium-catalyzed decarboxylative cross-couplings, for instance, could be employed to forge new carbon-carbon bonds, linking the tetrafluorophenyl moiety to other aromatic or aliphatic groups. acs.orgacs.org This would open up pathways to a wide array of novel polyfluorinated biaryls and other complex molecules. acs.org

Furthermore, the development of esterification and amidation reactions under novel conditions could lead to the synthesis of a diverse library of derivatives with tailored properties. These derivatives could find applications as monomers for new polymers, as building blocks for pharmaceuticals, or as probes for chemical biology.

Finally, the selective transformation of the acetoxy group while preserving the carboxylic acid functionality, or vice versa, presents a synthetic challenge and an opportunity for the development of new orthogonal protection and deprotection strategies for polyfunctionalized fluorinated aromatics.

Advanced Applications in Polymer Science and Organic Electronics

The self-polycondensation of this compound to produce poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) has been demonstrated, and this fluorinated polyester (B1180765) exhibits liquid crystalline properties. researchgate.net Future research in polymer science will likely focus on a more in-depth characterization of this homopolymer and the synthesis of novel copolymers to fine-tune its material properties. The incorporation of fluorine is known to impart desirable characteristics to polymers, including thermal stability, chemical resistance, and low surface energy. globethesis.comclarkson.edu

An emerging and particularly exciting avenue is the exploration of these fluorinated polymers in organic electronics . Fluorinated polymers are increasingly being investigated for their potential as high-performance dielectric materials in organic field-effect transistors (OFETs) and as components in organic photovoltaics (OPVs). rsc.org The low dielectric constant and thermal stability of fluorinated aromatic polyimides, for example, make them attractive for these applications. rsc.orgmdpi.com Future studies could investigate the dielectric properties of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) and its copolymers, and their potential for use as gate dielectrics or charge-transporting layers in organic electronic devices.

| Application Area | Key Properties of Fluorinated Polymers | Future Research Focus |

| Liquid Crystal Polymers | Thermal stability, chemical resistance, unique optical properties. researchgate.netglobethesis.comtandfonline.com | Synthesis of copolymers to control mesophase behavior and transition temperatures. |

| Organic Electronics | Low dielectric constant, high thermal stability, improved charge transport. rsc.orgmdpi.com | Characterization of dielectric properties and fabrication of prototype electronic devices. |

Deeper Understanding of Structure-Property-Function Relationships Through Computational Methods

Computational chemistry offers powerful tools to predict and understand the behavior of molecules and materials, thereby guiding experimental efforts. For this compound and its derivatives, computational methods can provide invaluable insights into their structure-property-function relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of the monomer. nih.govresearchgate.net Such studies can elucidate the effects of the fluorine and acetoxy substituents on the properties of the benzoic acid core. mdpi.com

Molecular Dynamics (MD) simulations can be used to model the behavior of the corresponding polymer, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), in the bulk and at interfaces. mdpi.comyoutube.comyoutube.com These simulations can provide insights into the polymer's chain conformation, packing, and dynamics, which are crucial for understanding its macroscopic properties, such as its liquid crystalline behavior and its performance as a dielectric material. mdpi.com

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, vibrational spectra, reactivity indices. nih.govresearchgate.net | Guiding the design of new derivatization reactions and predicting spectroscopic signatures. mdpi.com |

| Molecular Dynamics (MD) | Polymer chain conformation, packing, mechanical and dielectric properties. mdpi.commdpi.com | Accelerating the design of new fluorinated polymers with tailored properties for specific applications. |

Investigations into Bioremediation and Environmental Engineering Strategies related to Fluorinated Compounds

The widespread use of fluorinated compounds has led to concerns about their environmental persistence. bund.net The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to natural degradation processes. researchgate.net Future research into the environmental fate of this compound and related compounds is therefore of critical importance.

A key research direction will be to investigate the microbial degradation of this compound. researchgate.netacs.org While the biodegradation of some organofluorine compounds has been demonstrated, the pathways for highly fluorinated aromatics are not well understood. researchgate.netnih.govnih.gov Studies could focus on isolating and characterizing microorganisms capable of metabolizing this compound, potentially through hydrolytic cleavage of the ester and subsequent degradation of the aromatic ring. nih.govnih.govacs.org The identification of enzymes responsible for defluorination would be a significant breakthrough. nih.govacs.org

Furthermore, research into abiotic remediation technologies could be explored. Advanced oxidation processes, for example, might be effective in breaking down this persistent compound. Understanding the environmental persistence and potential for bioaccumulation of this compound will be crucial for assessing its environmental risk and developing strategies for its responsible use and disposal. acs.orgnih.govnih.gov

| Strategy | Approach | Research Goals |

| Bioremediation | Isolation and characterization of microbial consortia or individual strains. researchgate.netnih.govprinceton.edu | Elucidation of metabolic pathways and identification of defluorinating enzymes. nih.govacs.org |

| Environmental Fate | Studies on persistence, mobility, and bioaccumulation in soil and water systems. bund.netacs.org | Assessment of environmental risk and development of mitigation strategies. |

Q & A

Q. What are the primary synthetic routes for 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid?

The compound is synthesized via esterification or polycondensation. A notable method involves bulk polycondensation of this compound at 250°C for 15 hours to produce polymers, achieving a degree of polymerization (Xₙ) of 135. The acetoxy group acts as a thermally labile protecting group, which is cleaved during polymerization to form reactive hydroxyl groups . Alternative routes may involve halogen exchange fluorination or hydrolysis of tetrafluorophthalonitrile derivatives, as seen in related fluorinated benzoic acid syntheses .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation typically employs spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C=O, C-O, and C-F stretches).

- ¹H NMR for proton environments, with fluorinated aromatic protons appearing as distinct splitting patterns.

- GC-MS or elemental analysis to verify purity and molecular composition. Thermal analysis (e.g., DSC) is used to study phase transitions, such as the crystal-to-nematic transition observed at ~280°C in its polymeric form .

Q. What role does this compound play in polymer synthesis?

It serves as a monomer for synthesizing liquid crystalline polymers via bulk polycondensation. The resulting poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) exhibits a nematic phase at ~280°C, with phase transitions influenced by molecular weight. Schlieren textures observed via polarized microscopy confirm liquid crystalline behavior. Fluorination lowers the phase transition temperature by ~180°C compared to non-fluorinated analogs, enhancing processability .

Q. What analytical methods are used to detect fluorinated benzoic acids in environmental studies?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard. For example, 2,3,5,6-tetrafluorobenzoic acid and its analogs are analyzed with retention time precision (RSD <5%) and quantified using internal standards. Isotopic analogs (e.g., deuterated derivatives) improve detection accuracy in complex matrices .

Q. How is this compound applied in photochemical crosslinking?

While the acetoxy derivative itself is not photoreactive, its hydrolyzed form (4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) can be functionalized with azide groups to create crosslinkers like 4-azido-2,3,5,6-tetrafluorobenzoic acid. These azide derivatives undergo nitrene insertion upon UV exposure, enabling covalent bonding to surfaces or biomolecules .

Advanced Questions

Q. How can synthesis be optimized to suppress byproduct formation?

Byproduct suppression, such as avoiding 2,3,5,6-tetrafluorobenzoic acid during terephthalic acid synthesis, is achieved by using excess n-BuLi to deprotonate intermediates fully. This minimizes side reactions and simplifies purification. Reaction temperature control (e.g., maintaining <85°C during azide formation) also reduces decomposition .

Q. What methodologies enable surface functionalization of nanomaterials using derivatives of this compound?

Derivatives like methyl-4-azido-2,3,5,6-tetrafluorobenzoate are used to functionalize single-walled carbon nanotubes (SWCNTs) via nitrene-mediated coupling. FTIR and XPS confirm successful attachment through C=O and O–C=O peaks. This approach immobilizes oligonucleotides or proteins for sensor applications .

Q. How do fluorinated benzoic acids serve as conservative tracers in hydrologic studies?

Their low biodegradability and high detectability make them ideal tracers. For example, 2,3,5,6-tetrafluorobenzoic acid is injected into groundwater systems and quantified via HPLC with UV detection. Studies in tuff formations show minimal adsorption (RSD <5%), validating their conservative transport behavior .

Q. What steps are required to synthesize photoreactive crosslinkers from this compound?

- Hydrolysis : Convert acetoxy to hydroxyl under acidic or basic conditions.

- Azide introduction : React with NaN₃ or via diazotization to form 4-azido-2,3,5,6-tetrafluorobenzoic acid.

- Activation : Couple with NHS esters using EDAC to enhance reactivity toward amines. This yields crosslinkers like PFPA-NHS, which are used for irreversible protein conjugation .

Q. How does fluorination influence the crystallization of benzoic acid derivatives?

Fluorination increases hydrate formation propensity due to enhanced hydrogen-bonding interactions. For example, 4-amino-2,3,5,6-tetrafluorobenzoic acid (pF-pABA) forms stable hydrates more readily than non-fluorinated pABA. Solvent choice (e.g., water/ethanol mixtures) further modulates crystal packing, as observed in CSD surveys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro